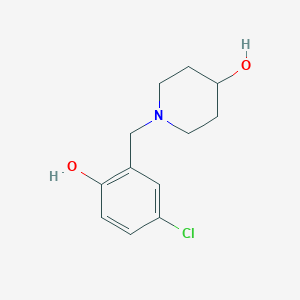
1-(5-Chlor-2-hydroxybenzyl)piperidin-4-ol
Übersicht
Beschreibung
“1-(5-Chloro-2-hydroxybenzyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The antimicrobial activity of 1,2,5-trimethylpiperidin-4-ols against 20 test microorganisms was studied .Wissenschaftliche Forschungsanwendungen
Pharmakologische Bedeutung
Piperidinderivate, einschließlich 1-(5-Chlor-2-hydroxybenzyl)piperidin-4-ol, sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden. Sie sind in der Arzneimittelentwicklung von entscheidender Bedeutung, da sie eine bedeutende Rolle in der pharmazeutischen Industrie spielen. Die Struktur der Verbindung ermöglicht intra- und intermolekulare Reaktionen, die zu verschiedenen Derivaten führen, die für die Synthese biologisch aktiver Moleküle, die in Medikamenten verwendet werden, unerlässlich sind .
Antikrebsanwendungen
Der Piperidinkern ist ein gemeinsames Merkmal vieler Antikrebsmittel. Derivate von Piperidin wurden bei der Entwicklung von Medikamenten eingesetzt, die auf verschiedene Krebsarten abzielen. Die strukturelle Flexibilität von this compound macht es zu einem potenziellen Kandidaten für die Herstellung neuer Antikrebsverbindungen durch synthetische Modifikationen .
Neuroprotektive Eigenschaften
Verbindungen mit einer Piperidin-Einheit, wie z. B. This compound, haben sich als vielversprechend für den Neuroprotektion gezeigt. Sie können therapeutische Vorteile bei neurodegenerativen Erkrankungen wie Alzheimer bieten, indem sie die Pfade hemmen oder modulieren, die zu neuronalen Schäden führen .
Antimikrobielle und antifungale Wirkungen
Piperidinderivate sind für ihre antimikrobiellen und antifungalen Eigenschaften bekannt. Die Strukturelemente von this compound können optimiert werden, um diese Wirkungen zu verstärken, wodurch es wertvoll für die Entwicklung neuer antimikrobieller und antifungaler Mittel wird .
Analgetische und entzündungshemmende Anwendungen
Das analgetische und entzündungshemmende Potenzial von Piperidinderivaten ist gut dokumentiert. This compound könnte zur Synthese neuer Schmerzmittel verwendet werden, die auf bestimmte biologische Ziele wirken, um Schmerzen und Entzündungen zu reduzieren .
Kardiovaskuläre Anwendungen
Piperidinverbindungen wurden auf ihre kardiovaskulären Wirkungen untersucht. This compound kann zur Entwicklung von Medikamenten beitragen, die Bluthochdruck und andere Herz-Kreislauf-Erkrankungen behandeln, indem sie den Gefäßtonus der glatten Muskulatur und die Herzfrequenz beeinflussen .
Antivirales und antimalaria-Potenzial
Untersuchungen haben gezeigt, dass Piperidinderivate gegen Virus- und Malariainfektionen wirksam sein können. Die chemische Struktur von this compound bietet einen Rahmen für die Herstellung von Verbindungen, die den Lebenszyklus verschiedener Krankheitserreger hemmen könnten .
Antioxidative Aktivität
Natürliche Piperidinalkaloide zeigen starke antioxidative Eigenschaften. Als synthetisches Derivat könnte this compound auch antioxidative Fähigkeiten aufweisen, die in therapeutischen Anwendungen zur Bekämpfung oxidativer Stress-bedingter Krankheiten genutzt werden könnten .
Wirkmechanismus
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Target of Action
The targets of piperidine derivatives can vary widely depending on the specific compound and its structure. They can interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of piperidine derivatives also depends on the specific compound. They can act as agonists or antagonists at their target sites, modulating the activity of these targets .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target of action .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These factors can include the physiological environment in the body (such as pH and temperature), as well as external factors like storage conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-10-1-2-12(16)9(7-10)8-14-5-3-11(15)4-6-14/h1-2,7,11,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFCPYRIIYFZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1488315.png)

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)
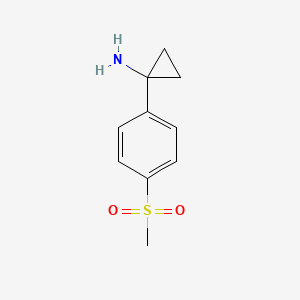
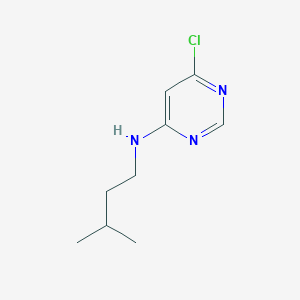

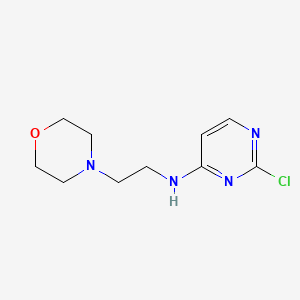
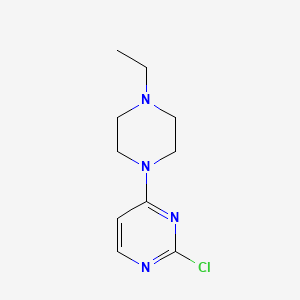
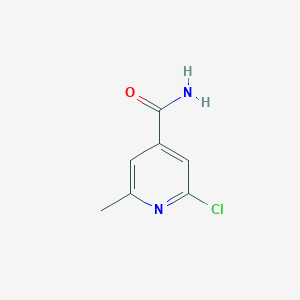
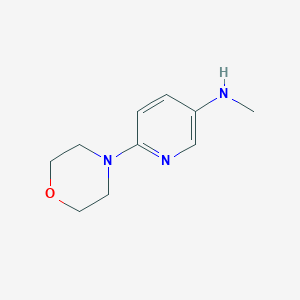
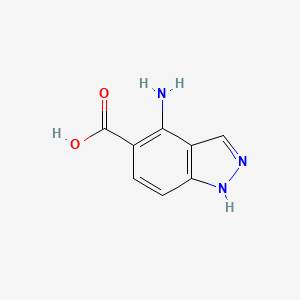
![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)
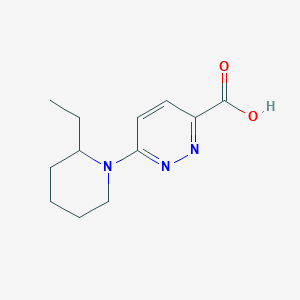
![(Hexan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488336.png)